molecular formula C12H9N3O3S2 B4268576 N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide

N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide

Cat. No. B4268576
M. Wt: 307.4 g/mol
InChI Key: KHHASPGHYIKWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide, also known as MTF, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MTF is a thieno[2,3-d]pyrimidine derivative and has a furamide moiety attached to its nitrogen atom.

Scientific Research Applications

N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to its anticancer activity, this compound has also been studied for its potential applications in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. By inhibiting DHODH, this compound can inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, this compound has also been shown to have anti-inflammatory and antioxidant activity. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in a variety of diseases.

Advantages and Limitations for Lab Experiments

N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, this compound also has some limitations. It is a highly reactive compound and can react with other compounds in the lab, which can make it difficult to study. Additionally, this compound has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide. One area of research is the development of more potent and selective DHODH inhibitors based on the structure of this compound. Another area of research is the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other fields, such as immunology and infectious diseases.
Conclusion
In conclusion, this compound is a novel compound that has potential applications in various fields, including cancer therapy and the treatment of neurological disorders. This compound has been shown to have potent anticancer activity, neuroprotective effects, anti-inflammatory and antioxidant activity. While this compound has several advantages for lab experiments, it also has some limitations, such as its reactivity and poor solubility. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

properties

IUPAC Name

N-(6-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S2/c1-6-5-7-10(20-6)13-12(19)15(11(7)17)14-9(16)8-3-2-4-18-8/h2-5H,1H3,(H,13,19)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHASPGHYIKWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC(=S)N(C2=O)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide
Reactant of Route 2
N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide
Reactant of Route 3
N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide
Reactant of Route 4
N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide
Reactant of Route 5
Reactant of Route 5
N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide

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